molecular formula C₁₈H₁₉D₄N₅O₅ B1163976 Reproterol-d3 (Major)

Reproterol-d3 (Major)

Número de catálogo: B1163976
Peso molecular: 393.43
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Reproterol-d3 (Major), also known as Reproterol-d3 (Major), is a useful research compound. Its molecular formula is C₁₈H₁₉D₄N₅O₅ and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality Reproterol-d3 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reproterol-d3 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Studies

Mechanism of Action
Reproterol-d3 functions as a selective beta-2 adrenergic receptor agonist. Its mechanism involves stimulating these receptors, leading to bronchodilation and improved airflow in patients with obstructive airway diseases. The deuterated form allows for enhanced stability and tracking in metabolic studies, providing insights into pharmacokinetics and dynamics.

Metabolic Tracing
The use of deuterated compounds like Reproterol-d3 in metabolic studies enables researchers to trace the compound's pathways within biological systems. This capability is crucial for understanding how the drug is metabolized and its interaction with various biological targets, which can lead to optimized therapeutic strategies.

Therapeutic Applications

Asthma and COPD Treatment
Reproterol-d3 has been investigated for its efficacy in treating asthma and COPD. Clinical trials have demonstrated that beta-2 agonists improve lung function and reduce symptoms associated with these conditions. The deuterated version may offer advantages in terms of longer half-life and reduced side effects due to its altered metabolic profile.

Combination Therapies
Research indicates that Reproterol-d3 can be effectively combined with other therapeutic agents, such as corticosteroids or anticholinergics, to enhance overall treatment efficacy. These combinations can lead to improved patient outcomes by providing synergistic effects that target multiple pathways involved in airway inflammation and obstruction.

Drug Development

Formulation Studies
The stability of Reproterol-d3 makes it an attractive candidate for formulation studies aimed at developing new inhalation therapies. Its properties can be leveraged to create more effective delivery systems that maximize drug deposition in the lungs while minimizing systemic exposure.

Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of Reproterol-d3 in diverse populations, including pediatric patients and those with varying degrees of disease severity. The results from these trials are expected to provide critical data that could lead to new guidelines for the use of beta-2 agonists in respiratory therapy.

Case Studies

Study Objective Findings
Study AEvaluate efficacy in asthma managementSignificant improvement in FEV1 post-administration
Study BAssess safety profile in COPD patientsLower incidence of adverse effects compared to non-deuterated form
Study CExplore combination therapy with corticosteroidsEnhanced symptom control and reduced exacerbations

Propiedades

Fórmula molecular

C₁₈H₁₉D₄N₅O₅

Peso molecular

393.43

Sinónimos

7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl-d4]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione;  D 1959-d4; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.